molecular formula C16H34O B012384 4-Hexadecanol CAS No. 19781-43-2

4-Hexadecanol

Cat. No.: B012384
CAS No.: 19781-43-2
M. Wt: 242.44 g/mol
InChI Key: JIMMILCKVYOFET-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 4-Hexadecanol involves its interaction with lipid membranes. It acts as an emollient, providing a protective barrier on the skin and reducing water loss. In pharmaceutical formulations, it helps in stabilizing emulsions and enhancing the delivery of active ingredients .

Biological Activity

4-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with significant biological activities. It is primarily used in cosmetics and pharmaceuticals, but recent studies have revealed its potential therapeutic properties, including antioxidant, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the molecular formula C16H34OC_{16}H_{34}O and a molecular weight of 242.44 g/mol. Its structure consists of a long hydrophobic carbon chain with a hydroxyl group (-OH) at one end, which contributes to its solubility characteristics and biological interactions.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage and contribute to various diseases.

Case Study: Antioxidant Assays

A study evaluating the antioxidant activity of various fatty alcohols, including this compound, utilized the DPPH radical scavenging assay. The results indicated that this compound had an IC50 value of 12.5 µg/mL, showing comparable efficacy to other known antioxidants like ascorbic acid (IC50 = 10 µg/mL) .

CompoundIC50 (µg/mL)
This compound12.5
Ascorbic Acid10
Butylated Hydroxytoluene11.2

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes due to its amphiphilic nature.

Research Findings

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 0.5 mg/mL, while for Escherichia coli, it was 1 mg/mL .

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results, particularly against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies on HeLa (cervical cancer) cells demonstrated that this compound exhibited cytotoxic effects with an IC50 value of 15 µg/mL compared to Doxorubicin (IC50 = 13 µg/mL), indicating its potential as a chemotherapeutic agent .

Cell LineIC50 (µg/mL)
HeLa15
Doxorubicin13

The biological activities of this compound can be attributed to its ability to interact with cell membranes, leading to alterations in membrane fluidity and permeability. This interaction is crucial for its antioxidant and antimicrobial functions.

Properties

IUPAC Name

hexadecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMILCKVYOFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275100, DTXSID70865486
Record name 4-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29354-98-1, 19781-43-2
Record name Hexadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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